Salicylaldoxime

Overview

Description

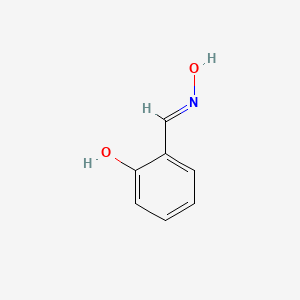

Salicylaldoxime, also known as salicylaldehyde oxime, is an organic compound with the chemical formula C₇H₇NO₂. It is the oxime derivative of salicylaldehyde and appears as a crystalline, colorless solid. This compound is notable for its chelating properties, often forming brightly colored coordination complexes with transition metal ions .

Mechanism of Action

Salicylaldoxime, also known as Saldox or 2-[(hydroxyimino)methyl]phenol, is an organic compound with a wide range of applications in chemistry, medicine, and metallurgy . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets transition metal ions . It forms stable complexes with these ions, which is crucial for various industrial processes like metal extraction and purification . In medicine, it has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 .

Mode of Action

This compound acts as a chelator , forming stable complexes with transition metal ions . It is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This allows the ligand to be used as a recyclable extractant .

Biochemical Pathways

This compound affects the biochemical pathways involved in immune hemolysis . It selectively inhibits the reaction between the intermediate complex EAC’1,4,2 and C’3, which is involved in immune hemolysis .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its solubility in water (25 g l −1) suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the formation of stable complexes with transition metal ions . In medicine, it demonstrates inhibitory activity against immune hemolysis by specifically targeting the interaction between EAC’1,4,2 and C’3 .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This allows the ligand to be used as a recyclable extractant . Furthermore, its solubility in water suggests that it may be more effective in aqueous environments .

Biochemical Analysis

Biochemical Properties

Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with transition metal ions . It forms charge-neutral complexes with divalent metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylaldoxime can be synthesized through the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C₆H₄CHO} + \text{NH₂OH} \rightarrow \text{C₆H₄CH=NOH} + \text{H₂O} ] The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form salicylic acid.

Reduction: It can be reduced to salicylamine.

Substitution: The hydroxyl group can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles in the presence of a catalyst.

Major Products:

Oxidation: Salicylic acid.

Reduction: Salicylamine.

Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

Salicylaldoxime has diverse applications across several fields:

Chemistry: Used as a chelating agent in the analysis of metal ions.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Potential applications in treating neurodegenerative disorders due to its neuroprotective properties.

Comparison with Similar Compounds

5-Nonylsalicylaldoxime: Similar in structure but with a nonyl group, used in metal extraction.

Salicylaldehyde: The precursor to this compound, used in various chemical syntheses.

Salicylamine: A reduction product of this compound, with potential medicinal applications.

Uniqueness: this compound is unique due to its dual functionality as both an oxime and a phenol, which enhances its chelating ability. This makes it particularly effective in forming stable metal complexes, a property that is leveraged in both analytical chemistry and industrial applications .

Properties

IUPAC Name |

2-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIHZIZPTZTNCU-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Salicylaldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-67-7, 21013-96-7 | |

| Record name | Salicylaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021013967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QTV2A0T5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/new.no-structure.jpg)